molecular formula C14H22O B14355780 1-[6-(2,2-Dimethylpropylidene)-2-methylcyclohex-3-en-1-yl]ethan-1-one CAS No. 90213-42-6

1-[6-(2,2-Dimethylpropylidene)-2-methylcyclohex-3-en-1-yl]ethan-1-one

Cat. No.: B14355780
CAS No.: 90213-42-6
M. Wt: 206.32 g/mol
InChI Key: JVZJHHHTUMHONN-UHFFFAOYSA-N
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Description

1-[6-(2,2-Dimethylpropylidene)-2-methylcyclohex-3-en-1-yl]ethan-1-one is a chemical compound known for its unique structure and properties. It is a member of the cyclohexene family and features a complex arrangement of functional groups that contribute to its reactivity and applications.

Preparation Methods

The synthesis of 1-[6-(2,2-Dimethylpropylidene)-2-methylcyclohex-3-en-1-yl]ethan-1-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes:

    Aldol Condensation: This reaction involves the formation of a carbon-carbon bond between an aldehyde and a ketone, leading to the formation of a β-hydroxy ketone.

    Dehydration: The β-hydroxy ketone undergoes dehydration to form an α,β-unsaturated ketone.

    Cyclization: The unsaturated ketone is then cyclized to form the cyclohexene ring structure.

Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-[6-(2,2-Dimethylpropylidene)-2-methylcyclohex-3-en-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-[6-(2,2-Dimethylpropylidene)-2-methylcyclohex-3-en-1-yl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[6-(2,2-Dimethylpropylidene)-2-methylcyclohex-3-en-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

1-[6-(2,2-Dimethylpropylidene)-2-methylcyclohex-3-en-1-yl]ethan-1-one can be compared with other similar compounds, such as:

    Tetramethyl acetyloctahydronaphthalenes: These compounds share a similar cyclohexene structure but differ in their functional groups and reactivity.

    Iso E Super: A synthetic ketone fragrance with a similar structure but different applications in the fragrance industry.

The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

90213-42-6

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

1-[6-(2,2-dimethylpropylidene)-2-methylcyclohex-3-en-1-yl]ethanone

InChI

InChI=1S/C14H22O/c1-10-7-6-8-12(9-14(3,4)5)13(10)11(2)15/h6-7,9-10,13H,8H2,1-5H3

InChI Key

JVZJHHHTUMHONN-UHFFFAOYSA-N

Canonical SMILES

CC1C=CCC(=CC(C)(C)C)C1C(=O)C

Origin of Product

United States

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